molecular formula C6H14N2 B1610656 Methyl-pyrrolidin-3-ylmethyl-amine CAS No. 91187-81-4

Methyl-pyrrolidin-3-ylmethyl-amine

Cat. No. B1610656
CAS RN: 91187-81-4
M. Wt: 114.19 g/mol
InChI Key: JVODWNWKCOVKTO-UHFFFAOYSA-N
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Description

“Methyl-pyrrolidin-3-ylmethyl-amine” likely contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidines are commonly used in medicinal chemistry due to their versatility and the ability to efficiently explore the pharmacophore space .


Synthesis Analysis

The synthesis of pyrrolidine derivatives can be achieved through various methods, including ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . The exact synthesis method for “Methyl-pyrrolidin-3-ylmethyl-amine” would depend on the specific structure of the compound.


Molecular Structure Analysis

The molecular structure of “Methyl-pyrrolidin-3-ylmethyl-amine” would likely include a pyrrolidine ring, a methyl group, and an amine group. The exact structure would depend on the positions of these groups on the molecule .


Chemical Reactions Analysis

The chemical reactions involving “Methyl-pyrrolidin-3-ylmethyl-amine” would depend on the specific structure of the compound. Pyrrolidines can undergo a variety of reactions, including those involving the nitrogen atom or the carbon atoms in the ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of “Methyl-pyrrolidin-3-ylmethyl-amine” would depend on its specific structure. These properties could include its solubility, melting point, boiling point, and reactivity .

Scientific Research Applications

Drug Discovery and Development

The pyrrolidine ring is a versatile scaffold in medicinal chemistry, often used to create novel compounds with significant biological activity. Due to its sp3 hybridization, it allows for efficient exploration of pharmacophore space, contributing to the stereochemistry of the molecule and increasing three-dimensional coverage . This can lead to the discovery of new drug candidates with a variety of biological profiles.

Green Chemistry

Methyl-pyrrolidin-3-ylmethyl-amine can be synthesized using microwave-assisted organic synthesis (MAOS), which is a method that increases synthetic efficiency. This approach is aligned with the principles of green chemistry, aiming to reduce the environmental impact of chemical manufacturing .

Stereoselective Synthesis

The stereogenicity of the carbons in the pyrrolidine ring means that different stereoisomers can be synthesized. This is crucial in drug design, as different spatial orientations of substituents can lead to different biological activities due to the varied binding modes to enantioselective proteins .

Safety And Hazards

The safety and hazards associated with “Methyl-pyrrolidin-3-ylmethyl-amine” would depend on its specific structure. It’s important to refer to the Material Safety Data Sheet (MSDS) for specific information .

Future Directions

The future directions for research on “Methyl-pyrrolidin-3-ylmethyl-amine” would depend on its potential applications. If it has medicinal properties, future research could focus on optimizing its structure for better efficacy and safety .

properties

IUPAC Name

N-methyl-1-pyrrolidin-3-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2/c1-7-4-6-2-3-8-5-6/h6-8H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVODWNWKCOVKTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1CCNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20542098
Record name N-Methyl-1-(pyrrolidin-3-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20542098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl-pyrrolidin-3-ylmethyl-amine

CAS RN

91187-81-4
Record name N-Methyl-1-(pyrrolidin-3-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20542098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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